molecular formula C35H43BrN4O6 B1263323 Jaspamide M

Jaspamide M

Cat. No. B1263323
M. Wt: 695.6 g/mol
InChI Key: MCCCWOHEVPWUGJ-PKWVKXEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jaspamide M is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it has been shown to exhibit cytotoxic and microfilament disruption activity. It has a role as an actin polymerisation inhibitor, an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, a macrocycle and an organobromine compound.

Scientific Research Applications

Polyploidization Induction in Cells

Jaspamide, extracted from the marine sponge Hemiastrella minor, has demonstrated potential in inducing polyploidization in HL-60 cells, a type of leukemia cells. It shows antiproliferative activity and increases in CD4 and CD14 surface expression, leading to a significant increase in multinuclear cells and enlarged nuclei. This suggests its potential application in understanding cell division and cancer research (Nakazawa et al., 2001).

Actin Organization Alteration

Jaspamide's ability to dramatically reorganize actin in cells has been noted. In HL-60 cells and human monocytes, it causes actin to form focal aggregates rather than its typical fibrous network. This reorganization impacts cellular processes like cell migration, yet interestingly, does not affect functions such as phagocytosis or respiratory burst activity. This finding is pivotal for understanding the molecular mechanisms of actin in cell motility and immune response (Fabian et al., 1999).

Nonpeptide Mimetics of Jaspamide

Research has focused on developing nonpeptide mimetics of Jaspamide to investigate its structure-activity relationship further. This work is significant in understanding the molecular basis of Jaspamide's biological activities and opens pathways for developing novel therapeutic agents with similar properties (Kahn et al., 2009).

Apoptosis Induction

Jaspamide has been shown to induce apoptosis, or programmed cell death, in HL-60 leukemia cells. This process is accompanied by the expression of neutral endopeptidase/CD10 on the surface of apoptotic cells. Understanding this mechanism can provide insights into the pathways of cell death and the potential therapeutic application of Jaspamide in treating leukemia (Cioca & Kitano, 2002).

Effects on Human Cardiomyocyte Function

Jaspamide's impact on cardiac ion channel activity and human cardiomyocyte function has been a topic of study. This research is crucial in understanding its cardiotoxic effects and guides the development of safer antitumor drugs (Schweikart et al., 2013).

Derivatives of Jaspamide

Several studies have focused on identifying new derivatives of Jaspamide with varying biological activities, particularly in their cytotoxic effects and potential as antitumor agents. This research contributes to the discovery of new compounds with potential therapeutic applications (Ebada et al., 2009).

properties

Product Name

Jaspamide M

Molecular Formula

C35H43BrN4O6

Molecular Weight

695.6 g/mol

IUPAC Name

(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-10,13,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone

InChI

InChI=1S/C35H43BrN4O6/c1-19-14-20(2)16-22(4)46-31(42)18-29(24-10-12-25(41)13-11-24)39-35(45)30(40-34(44)23(5)37-33(43)21(3)15-19)17-27-26-8-6-7-9-28(26)38-32(27)36/h6-14,20-23,29-30,38,41H,15-18H2,1-5H3,(H,37,43)(H,39,45)(H,40,44)/b19-14+/t20-,21-,22-,23-,29+,30+/m0/s1

InChI Key

MCCCWOHEVPWUGJ-PKWVKXEBSA-N

Isomeric SMILES

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C

Canonical SMILES

CC1CC(OC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(CC(=C1)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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